4-Ketobenzotriazine-CH2-S-(CH2)5-COOH

Immunoassay Development Hapten Design Monoclonal Antibody Production

Sourcing a hapten with a validated spacer for sensitive immunoassay development is critical to avoid assay irreproducibility. 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH (MBH) is the preferred immunizing hapten for generating monoclonal antibodies against the 1,2,3-benzotriazine moiety. - Empirically demonstrated to yield antibodies with I50 values in the low nanomolar range, a performance unattainable with shorter-chain analogs. - Enables a 2- to 5-fold sensitivity improvement when used as a coating antigen in heterologous ELISA formats. - Fully characterized with a defined C6 spacer arm for precise control over conjugation chemistry and hapten density.

Molecular Formula C14H17N3O3S
Molecular Weight 307.37 g/mol
Cat. No. B12371188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ketobenzotriazine-CH2-S-(CH2)5-COOH
Molecular FormulaC14H17N3O3S
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CSCCCCCC(=O)O
InChIInChI=1S/C14H17N3O3S/c18-13(19)8-2-1-5-9-21-10-17-14(20)11-6-3-4-7-12(11)15-16-17/h3-4,6-7H,1-2,5,8-10H2,(H,18,19)
InChIKeyQYLIXQGRHFVIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBH: Defined Spacer Hapten for Immunoassay Design


4-Ketobenzotriazine-CH2-S-(CH2)5-COOH, also known as 6-[(4-Oxo-1,2,3-benzotriazin-3-yl)methylthio]hexanoic acid (MBH), is a functionalized benzotriazine derivative belonging to the class of synthetic haptens [1]. Its molecular architecture comprises a 1,2,3-benzotriazin-4(3H)-one core linked via a thioether moiety to a six-carbon spacer arm terminating in a carboxylic acid [1]. This terminal carboxyl group enables covalent conjugation to carrier proteins, positioning MBH as a critical building block for generating complete immunogens and developing targeted immunoassays [2].

Defined C6 spacer hapten for immunogen design and targeted immunoassay development
Terminal carboxylic acid enables covalent carrier-protein conjugation via active ester methods
Reported to support generation of high-affinity monoclonal antibodies with low-nanomolar I50 values in competitive ELISA

Reproducibility Risks of MBH Substitution


In the development of hapten-specific immunoassays, the length and composition of the spacer arm are critical determinants of antibody affinity and assay sensitivity [1]. The 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH (MBH) compound features a distinct six-carbon spacer. Replacing it with an analog possessing a shorter linker, such as MBP (C3 spacer) or MBA (C1 spacer), is not a simple substitution. Such a change alters the hapten's presentation to the immune system and its spatial availability during the competitive ELISA step [2]. Consequently, this directly impacts the generation of high-affinity antibodies and the sensitivity of the final assay, often leading to failed antibody production or significantly higher limits of detection [3]. Generic substitution without quantitative validation introduces substantial experimental variability and is a primary source of assay irreproducibility.

Spacer arm MBH (C6 spacer) MBA (C1) or MBP (C3) analogs
Risk May reduce antibody affinity and ELISA sensitivity; spacer length alters hapten presentation and spatial availability Shorter linkers may lead to lower immunogenicity and higher detection limits; cannot guarantee comparable assay performance
Recommendation Use MBH for consistent high-affinity responses Validation required if substitution is considered; unvalidated replacement is a primary source of assay irreproducibility

MBH vs. MBX Haptens: Quantitative Evidence


Spacer Arm Length and Monoclonal Antibody Affinity

A direct head-to-head comparison was conducted using a panel of type I haptens derived from the 1,2,3-benzotriazine core, differing only in their spacer arm length: MBA (C1), MBP (C3), and MBH (C6) [1]. These haptens were conjugated to BSA and used to immunize mice for monoclonal antibody production [1]. The resulting antibodies were screened via competitive ELISA against the target analyte, azinphos-methyl. The MBH (C6) immunogen consistently yielded antibodies with superior binding characteristics, demonstrating that a longer, more flexible spacer arm is critical for optimal hapten presentation and eliciting a robust, high-affinity immune response [1].

Spacer length vs. mAb affinity
Head-to-head
Up to 10-fold improvement in I50 (lower value) for MBH-derived antibodies vs. MBA-derived antibodies under matched ELISA conditions.
Supports that C6 spacer is a critical factor for higher-affinity monoclonal antibody responses.
Conjugate-coated ELISA; Balb/c mouse immunizations; azinphos-methyl competitor.
Immunoassay Development Hapten Design Monoclonal Antibody Production

Heterologous Coating Antigen for ELISA Sensitivity

In a comparative study of ELISA formats, the use of heterologous haptens—where the coating antigen's hapten differs from the immunizing hapten—was evaluated to improve assay sensitivity [1]. When MBH (C6) was employed as the coating antigen (OVA-conjugated) in combination with antibodies raised against MBA (C1) or MBP (C3) immunogens, a significant reduction in the I50 value was observed [1]. This heterologous system, leveraging the longer MBH spacer, reduced the I50 by approximately 2- to 5-fold compared to fully homologous assay systems, demonstrating that the six-carbon linker's extended reach facilitates better antibody binding in the competitive step [1].

Heterologous coating antigen
Head-to-head
MBH-OVA coating antigen in heterologous format improved ELISA sensitivity 2- to 5-fold (lower I50) vs. best homologous format.
Indicates MBH is a strategic component for optimizing heterologous assay sensitivity.
Monoclonal antibodies from MBX-series immunizations; competitive ELISA format.
ELISA Optimization Heterologous Assay Sensitivity

Effect of Spacer Length on Conjugation Efficiency

The terminal carboxylic acid of the MBH spacer arm is the site of conjugation to carrier proteins. The length of this spacer directly influences the steric accessibility of the hapten and the achievable hapten density on the protein surface [1]. Comparative conjugation studies on the MBX-series haptens (MBA, MBP, MBH) under identical conditions (active ester method, initial hapten:protein molar ratio of 30:1) revealed that MBH (C6) consistently achieves a conjugation ratio that is optimal for immunogenicity [2]. Shorter spacers like MBA (C1) can lead to lower conjugation efficiency due to steric hindrance from the bulky benzotriazine core, while excessively long spacers may introduce undesirable cross-reactivity [1].

Spacer length & conjugation efficiency
Class-level
Studies on analogous triazine haptens suggest that a 4–6 carbon spacer maximizes hapten-to-protein conjugation ratios while minimizing undesirable bridge antibody generation.
MBH’s C6 spacer may support optimal conjugation density, but direct comparative data on this specific hapten are limited.
Active ester conjugation; hapten:protein molar ratio 30:1–50:1. Data to verify for MBH specifically.
Bioconjugation Hapten Density Carrier Protein

Validated Purity and Analytical Traceability

Procurement of 4-Ketobenzotriazine-CH2-S-(CH2)5-COOH (MBH) from reputable suppliers ensures a level of analytical characterization that is not feasible with in-house synthesis of non-standard analogs or procurement from unverified sources. Commercial MBH is supplied with a defined purity (e.g., >98%) and full spectroscopic characterization (1H NMR, 13C NMR, and MS), confirming its molecular identity [1]. This contrasts with 'in-class' alternatives that may be supplied with lower purity, unknown impurities, or lack of rigorous characterization. The use of poorly characterized haptens introduces significant risk of failed conjugations, unpredictable immunogenicity, and compromised assay validation.

Purity & analytical traceability
Specification review
Reported purity >98% (HPLC); characterized by 1H NMR, 13C NMR, and FAB-MS.
Full spectral characterization and defined purity help reduce risk of failed conjugation due to unknown impurities.
Batch-specific COA should be reviewed. Uncharacterized alternatives may introduce purity variance.
Quality Control Analytical Characterization Reproducibility

Validated R&D Applications for MBH


High-Affinity Monoclonal Antibody Generation

MBH is the preferred immunizing hapten for generating monoclonal antibodies targeting the 1,2,3-benzotriazine moiety, as found in the insecticide azinphos-methyl and its metabolites. The six-carbon spacer arm has been empirically demonstrated to yield antibodies with I50 values in the low nanomolar range, a performance that shorter-chain analogs (MBA, MBP) cannot reliably achieve [1]. This makes MBH the critical starting material for developing highly sensitive ELISAs or lateral flow immunoassays for environmental monitoring or food safety applications.

Heterologous Competitive ELISA Optimization

In scenarios where the highest possible assay sensitivity is required, the validated strategy is to use an MBH-protein conjugate as the coating antigen in a heterologous ELISA format. This approach, paired with antibodies raised against a shorter-spacer hapten, has been shown to improve sensitivity by 2- to 5-fold over conventional homologous assay designs [1][2]. Procuring MBH is therefore essential for implementing this proven optimization protocol.

Well-Defined Antigen Conjugate Synthesis

For researchers investigating the fundamental parameters of hapten immunogenicity, including the impact of spacer length, flexibility, and chemical composition on antibody recognition, MBH serves as an essential, fully characterized tool compound. Its defined C6 spacer and full analytical traceability allow for precise control over conjugation chemistry and hapten density, enabling rigorous, reproducible studies of immune recognition that are not possible with less-defined or in-house synthesized analogs [1][3].

Positive Controls for Pesticide Residue Analysis

MBH can be conjugated to carrier proteins to create stable, non-toxic positive controls and calibration standards for assays designed to detect benzotriazine-containing pesticides. This is particularly valuable for laboratories operating under ISO/IEC 17025 accreditation, where the use of well-characterized, traceable reference materials is a mandatory requirement for method validation and quality assurance [1]. Using MBH ensures compliance and data integrity, whereas substitution with an uncharacterized analog would invalidate the analytical method.

Application
Selection Property
Validation Focus
Monoclonal antibody generation targeting benzotriazine moiety
Defined C6 spacer arm with reported high-affinity antibody response
Antibody affinity (ELISA I50) and assay sensitivity; benchmark against MBA/MBP conjugates
Heterologous competitive ELISA optimization
MBH-protein conjugate as coating antigen for sensitivity enhancement
Improvement in I50 compared to homologous assay; confirm 2- to 5-fold gain under your conditions
Well-defined antigen conjugate synthesis for immunogenicity studies
Full analytical traceability (NMR, MS) and defined C6 spacer
Conjugation reproducibility and hapten density control; batch-to-batch consistency
Positive controls for pesticide residue analysis
Well-characterized, traceable hapten for stable conjugate reference materials
Method validation under ISO/IEC 17025; confirm analytical identity and purity before use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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